2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-methyl-5-(2-phenylethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-12-19-16-17(24-12)15(14-8-5-11-23-14)20-21(18(16)22)10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLWXFXQTNSJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions to form the thiazole ring.
Formation of the Pyridazine Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring through a cyclization reaction.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
The compound has been studied for various biological activities, including:
Anticancer Properties
Research indicates that thiazolo[4,5-d]pyridazin derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-methyl-5-phenethyl-7-(thiophen-2-yl) have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with cancer proliferation and survival .
Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. A study highlighted that derivatives of thiazolidinones, closely related to the compound , exhibited strong anti-inflammatory responses in peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The thiazolo[4,5-d]pyridazin framework has been associated with antimicrobial properties against various pathogens. Studies have reported that such compounds can inhibit bacterial growth and show efficacy against resistant strains, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have documented the efficacy of this compound and its analogs:
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of tumor growth in various cancer cell lines. |
| Anti-inflammatory Response | Showed a marked reduction in cytokine levels in experimental models of inflammation. |
| Antimicrobial Efficacy | Effective against multiple bacterial strains, including resistant variants. |
Mechanism of Action
The mechanism of action of 2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Position 2: Methyl groups (as in the target compound) enhance steric bulk compared to amino or morpholinyl groups.
- Position 5 : The phenethyl group in the target compound introduces lipophilicity, which may influence membrane permeability compared to unsubstituted analogs .
- Position 7 : Thiophen-2-yl substituents (as in the target compound) contribute π-π stacking interactions, similar to phenyl groups in analogs like C₁₅H₁₄N₄OS .
Physicochemical Properties
- Polarity: The target compound’s methyl and phenethyl groups reduce polarity compared to 2-amino or 2-morpholinyl analogs, which may impact pharmacokinetics .
- Stability : Thiophene-containing derivatives (e.g., C₉H₆N₄OS₂) are generally stable under acidic conditions, whereas morpholinyl analogs are prone to hydrolysis .
Biological Activity
The compound 2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.39 g/mol. The structure features a thiazole ring fused with a pyridazine ring, along with phenethyl and thiophene substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate starting materials under controlled conditions, such as the Knoevenagel condensation between aldehydes and thiazolo derivatives. This method allows for the efficient formation of the thiazolo-pyridazine core structure.
Anti-inflammatory Activity
Research has indicated that compounds containing thiazole and pyridazinone fragments exhibit significant anti-inflammatory properties. In a study evaluating various thiazolo[4,5-d]pyridazinones, it was found that derivatives similar to this compound demonstrated notable inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Antimicrobial Activity
The compound has also been tested for antimicrobial effects against various pathogens. In vitro assays revealed that derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antimicrobial potential .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies have suggested favorable binding interactions with key bacterial enzymes, enhancing its potential as an antimicrobial agent .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one?
The synthesis typically involves cyclocondensation or cyclization strategies. For example:
- Step 1 : Formation of the thiazolo[4,5-d]pyridazine core via [4 + 2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions (Q-Tube reactor) .
- Step 2 : Functionalization of the core with phenethyl and thiophen-2-yl groups using alkyl halides or aryl halides in acetonitrile with triethylamine as a base .
- Step 3 : Final purification via recrystallization (e.g., ethanol/DMF mixtures) to isolate the target compound .
Q. How is the compound screened for initial biological activity?
Standard assays include:
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Anticancer evaluation : MTT assays on human cancer cell lines (e.g., breast, lung) with IC₅₀ determination .
- Dose-response curves : Test concentrations ranging from 1 μM to 100 μM to establish potency thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of thiazolo[4,5-d]pyridazine derivatives?
Key parameters include:
- Catalyst selection : Use of sulfur/nitrogen catalysts (e.g., Na₂S) for thiadiazole ring cyclization .
- Solvent systems : Acetonitrile or DMF for better solubility of intermediates .
- Temperature control : Reflux (80–100°C) for cyclocondensation vs. room temperature for alkylation steps .
- Purification : Gradient chromatography (e.g., hexane/EtOAc) to resolve stereoisomers .
Q. What strategies are employed to resolve contradictory data in biological activity studies?
- Assay validation : Replicate experiments across multiple cell lines or microbial strains to confirm activity .
- Structural analogs : Synthesize derivatives (e.g., replacing thiophen-2-yl with pyridyl) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to compare binding affinities at target sites (e.g., COX-2, 5-LOX) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- ADME prediction : Tools like SwissADME assess logP, solubility, and plasma protein binding (PPB). For example, reducing lipophilicity by introducing polar groups (e.g., hydroxyl) improves solubility .
- Docking simulations : Identify key interactions (e.g., hydrogen bonds with COX-2’s Tyr355) to prioritize derivatives with higher target affinity .
- Metabolic stability : Predict CYP450 metabolism using StarDrop or similar software to avoid rapid clearance .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
Q. What analytical techniques confirm compound purity and identity?
- HPLC-MS : Purity >95% with retention time matching reference standards .
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., phenethyl group at C5) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Key Research Gaps and Future Directions
- Mechanistic elucidation : Link observed anticancer activity to specific pathways (e.g., apoptosis vs. kinase inhibition) .
- In vivo validation : Conduct pharmacokinetic studies in rodent models to assess bioavailability .
- Hybrid derivatives : Combine thiazolo[4,5-d]pyridazine scaffolds with triazole or thiadiazole moieties for dual-target inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
